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Compound of Interest

Compound Name: 1-allyltetrahydro-4(1H)-pyridinone

Cat. No.: B1280433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1-allyltetrahydro-4(1H)-pyridinone, a heterocyclic compound of interest in synthetic and

medicinal chemistry. Due to the limited availability of public experimental data for this specific

molecule, this document presents a detailed analysis based on the well-established

spectroscopic characteristics of its core functional moieties: the 4-piperidone ring and the N-

allyl group. This guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, detailed experimental protocols for obtaining such data,

and a workflow visualization for spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-allyltetrahydro-4(1H)-
pyridinone. These predictions are derived from the analysis of structurally similar compounds

and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.80 - 5.95 ddt 1H -CH=CH₂

~5.15 - 5.25 m 2H -CH=CH₂

~3.05 d 2H -N-CH₂-CH=

~2.70 t 4H H-2, H-6

~2.50 t 4H H-3, H-5

Note: Chemical shifts are referenced to TMS (δ 0.00). Coupling constants are expected to be in

the typical range for allylic and aliphatic systems.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~208 C=O (C-4)

~134 -CH=CH₂

~118 -CH=CH₂

~62 -N-CH₂-CH=

~53 C-2, C-6

~41 C-3, C-5

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Frequency (cm⁻¹) Intensity Assignment

~2950 - 2800 Medium C-H (aliphatic) stretch

~1715 Strong C=O (ketone) stretch

~1645 Medium C=C (alkene) stretch

~1430 Medium CH₂ scissoring

~990 and ~915 Strong =C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry (EI-MS) Data
m/z Predicted Fragment

139 [M]⁺ (Molecular Ion)

110 [M - C₂H₅]⁺

98 [M - C₃H₅]⁺ (Loss of allyl group)

82

57 [C₄H₉]⁺

41 [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data

for 1-allyltetrahydro-4(1H)-pyridinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 1-allyltetrahydro-4(1H)-
pyridinone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Place the sample in a 400 MHz NMR spectrometer.
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Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to approximately 16 ppm, centered at around 4-5 ppm.

Use a 30° pulse angle with a relaxation delay of 1-2 seconds.

Collect 16-32 scans for a good signal-to-noise ratio.

Process the Free Induction Decay (FID) with an exponential window function and perform

a Fourier transform.

Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the signals and analyze the multiplicities.

¹³C NMR Acquisition:

Use the same sample and spectrometer.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to approximately 220 ppm, centered at around 100 ppm.

Use a 30° pulse angle with a relaxation delay of 2-5 seconds.

Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-

noise ratio.

Process the FID with an exponential window function and perform a Fourier transform.

Phase the spectrum and calibrate the chemical shift scale using the CDCl₃ triplet at

~77.16 ppm.

Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Place a small amount of neat, purified 1-allyltetrahydro-4(1H)-pyridinone directly onto

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction (Electron Ionization - EI, coupled with Gas Chromatography - GC):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl

acetate) to a concentration of approximately 1 mg/mL.

Inject 1 µL of the solution into the GC-MS system.

The GC will separate the compound from any impurities. A typical GC program would

involve an initial temperature of 50-100°C, followed by a ramp to 250-300°C.

Mass Analysis:

As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.
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The molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to

cause ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like 1-allyltetrahydro-4(1H)-pyridinone.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an

organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of 1-allyltetrahydro-4(1H)-
pyridinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280433#spectroscopic-data-nmr-ir-ms-of-1-
allyltetrahydro-4-1h-pyridinone]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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